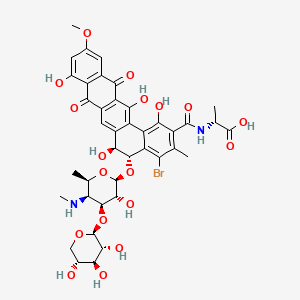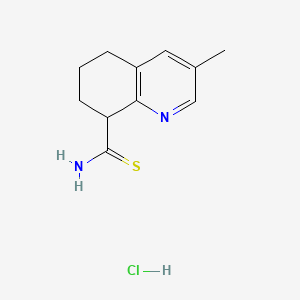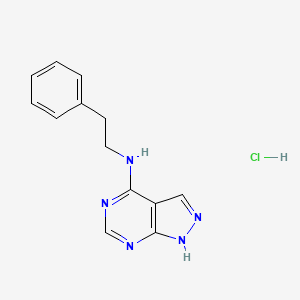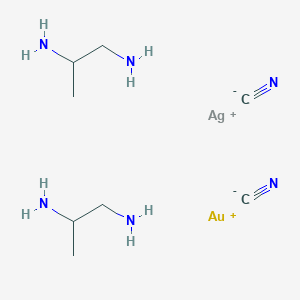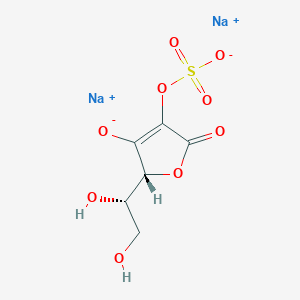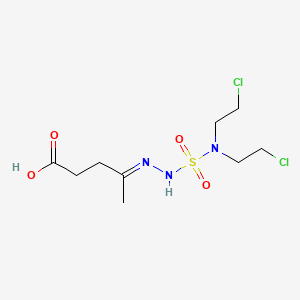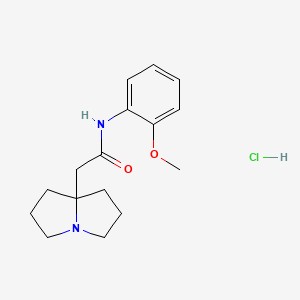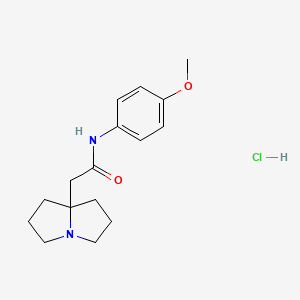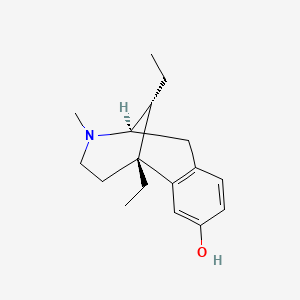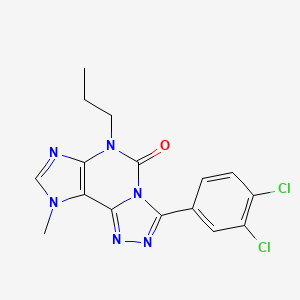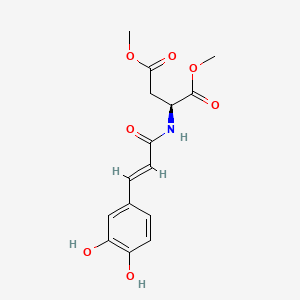
1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and an aspartate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate typically involves the esterification of L-aspartic acid with dimethyl groups, followed by the coupling of the resulting ester with a dihydroxyphenyl-propenone derivative. The reaction conditions often include the use of catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the propenone moiety can be reduced to form alcohol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating receptor tyrosine kinase-related disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound may inhibit or modulate the activity of these enzymes, thereby affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
- N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid dimethyl ester
Uniqueness
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate is unique due to its specific esterification pattern and the presence of both dihydroxyphenyl and aspartate moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
1357599-84-8 |
|---|---|
Molecular Formula |
C15H17NO7 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioate |
InChI |
InChI=1S/C15H17NO7/c1-22-14(20)8-10(15(21)23-2)16-13(19)6-4-9-3-5-11(17)12(18)7-9/h3-7,10,17-18H,8H2,1-2H3,(H,16,19)/b6-4+/t10-/m0/s1 |
InChI Key |
BCZOZPJEPHTSJK-RWCYGVJQSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



